methyl 4-chloro-1-benzothiophene-3-carboxylate methyl 4-chloro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823506-46-2
VCID: VC11626295
InChI: InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol

methyl 4-chloro-1-benzothiophene-3-carboxylate

CAS No.: 1823506-46-2

Cat. No.: VC11626295

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-chloro-1-benzothiophene-3-carboxylate - 1823506-46-2

Specification

CAS No. 1823506-46-2
Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
IUPAC Name methyl 4-chloro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3
Standard InChI Key KEIDFCSCTYQKAA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC2=C1C(=CC=C2)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound features a benzothiophene core—a sulfur-containing heterocycle—with a chlorine atom at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position . The planar aromatic system enables π-π interactions, while the electron-withdrawing chlorine and ester groups influence reactivity and solubility.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₀H₇ClO₂S
SMILESCOC(=O)C1=CSC2=C1C(=CC=C2)Cl
InChIKeyKEIDFCSCTYQKAA-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]+)143.8

The collision cross-section (CCS) data, derived from ion mobility spectrometry, suggests a compact molecular geometry . The chlorine substituent increases molecular polarity, potentially enhancing binding affinity in biological targets.

Synthetic Methodologies and Reaction Pathways

Chlorination and Esterification Strategies

While no direct synthesis of methyl 4-chloro-1-benzothiophene-3-carboxylate is documented, analogous routes for 3-chlorobenzo[b]thiophene-2-carbonyl chlorides provide a framework. A patented process involves:

  • Thionyl Chloride-Mediated Chlorination: Treatment of precursor acids with thionyl chloride (SOCl₂) and 4-dimethylaminopyridine (DMAP) in heptane at 80–85°C.

  • Cyclization and Functionalization: Subsequent saponification and coupling reactions to install ester groups.

For example, 3-methoxycinnamic acid undergoes chlorination with SOCl₂/DMAP, followed by cyclization to form the benzothiophene core . Adapting this method, methyl esterification could be achieved via methanol quench or ester interchange.

Microwave-Assisted Synthesis

Recent advances in benzo[b]thiophene synthesis employ microwave irradiation to accelerate ring-forming reactions . For instance, 2-halobenzonitriles react with methyl thioglycolate in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 30 min) to yield 3-aminobenzo[b]thiophenes . While untested for the target compound, this approach offers a rapid, high-yield alternative for installing the ester moiety.

Physicochemical and Spectral Characterization

Chromatographic and Spectroscopic Data

Limited experimental data exist for the compound, but related benzothiophenes exhibit distinct spectral signatures:

  • Mass Spectrometry (MS): A molecular ion peak at m/z 226.99 ([M+H]+) aligns with the molecular formula C₁₀H₇ClO₂S .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate at δ 7.5–8.3 ppm, with a singlet for the methyl ester (δ ~3.8 ppm) .

    • ¹³C NMR: Carbonyl carbons appear at δ ~164 ppm, while the thiophene sulfur deshields adjacent carbons to δ 120–140 ppm .

Table 2: Predicted Adduct Masses and CCS Values

Adductm/zCCS (Ų)
[M+H]+226.9928143.8
[M+Na]+248.9747158.2
[M-H]-224.9783146.5

Challenges and Future Directions

  • Synthetic Optimization: Developing one-pot methods to integrate chlorination and esterification.

  • Biological Screening: Prioritizing assays against kinase targets (e.g., LIMK1, MK2) and antibiotic-resistant pathogens.

  • Computational Modeling: Predicting binding modes using density functional theory (DFT) and molecular docking.

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